molecular formula C17H26ClN B12736425 s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride CAS No. 80761-08-6

s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride

Cat. No.: B12736425
CAS No.: 80761-08-6
M. Wt: 279.8 g/mol
InChI Key: AEILMVJSUYAHBO-UHFFFAOYSA-N
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Description

s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C12H21N•HCl It is a derivative of indacene, a polycyclic aromatic hydrocarbon, and is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms added to the indacene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride typically involves the reduction of indacene derivatives followed by amination and subsequent quaternization with hydrochloric acid. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the reduction and amination processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors for the reduction step, followed by continuous flow reactors for the amination and quaternization steps. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Fully saturated derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,5,6,7-Hexahydro-s-indacene
  • 1,2,3,5,6,7-Hexahydro-4,8-dimethyl-s-indacene
  • 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene

Uniqueness

s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride is unique due to its specific amine substitution and quaternization with hydrochloric acid, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

80761-08-6

Molecular Formula

C17H26ClN

Molecular Weight

279.8 g/mol

IUPAC Name

3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C17H25N.ClH/c1-18(2)11-5-10-17-15-8-3-6-13(15)12-14-7-4-9-16(14)17;/h12H,3-11H2,1-2H3;1H

InChI Key

AEILMVJSUYAHBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1=C2CCCC2=CC3=C1CCC3.Cl

Origin of Product

United States

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